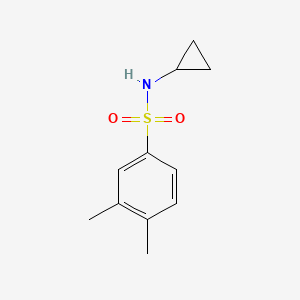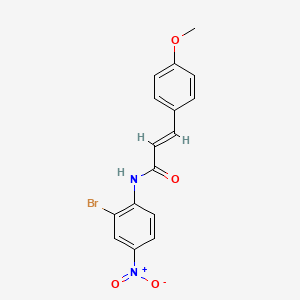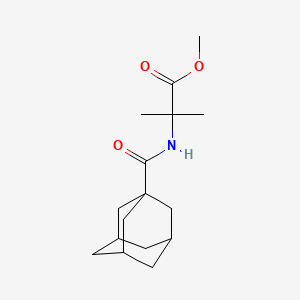![molecular formula C17H18ClN3O3S B5468676 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide](/img/structure/B5468676.png)
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide, also known as CPSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPSB belongs to the class of prolinamide derivatives, which have shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in various diseases. In cancer research, this compound has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins involved in cell growth and division. In Alzheimer's disease research, this compound has been shown to inhibit the activity of gamma-secretase, which is responsible for the production of beta-amyloid. In inflammation research, this compound has been shown to inhibit the activity of NF-kB, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis, inhibit cell growth and division, and reduce tumor size. In Alzheimer's disease research, this compound has been shown to reduce the production of beta-amyloid and improve cognitive function. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide in lab experiments include its high potency, specificity, and low toxicity. This compound has also shown good solubility in organic solvents, which makes it easy to use in various assays. The limitations of using this compound in lab experiments include its high cost, limited availability, and lack of long-term safety data.
Orientations Futures
There are several future directions for 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide research, including:
1. Further studies on the mechanism of action of this compound in various diseases.
2. Development of new derivatives of this compound with improved potency and specificity.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Studies on the potential use of this compound in combination with other drugs for synergistic effects.
5. Investigation of the potential use of this compound in other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide involves the reaction between 4-chlorobenzenesulfonyl chloride and N-(4-pyridinylmethyl)prolinamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the production of beta-amyloid, which is a key factor in the development of the disease. Inflammation research has also shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-3-5-15(6-4-14)25(23,24)21-11-1-2-16(21)17(22)20-12-13-7-9-19-10-8-13/h3-10,16H,1-2,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZFOSRCXGKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5468606.png)

![5-(4-fluorophenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B5468610.png)
![2-(methoxymethyl)-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5468611.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5468619.png)


![N~2~-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}glycinamide](/img/structure/B5468646.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5468666.png)
![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468684.png)
![1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5468694.png)